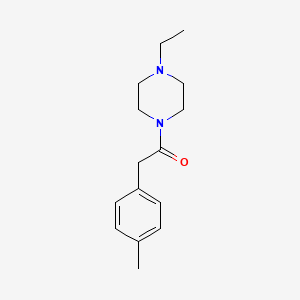![molecular formula C22H21N5O B11028983 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11028983.png)
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a tetrahydrocyclopenta[c]pyrazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole moiety, which can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The phenylethyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenylethyl halide. The final step involves the cyclization of the intermediate to form the tetrahydrocyclopenta[c]pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of specific signaling pathways . The phenylethyl group and tetrahydrocyclopenta[c]pyrazole ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and thiabendazole share the benzimidazole moiety and exhibit similar biological activities.
Phenylethyl Derivatives: Compounds such as phenylephrine contain the phenylethyl group and are used for their sympathomimetic effects.
Pyrazole Derivatives: Compounds like celecoxib contain the pyrazole ring and are known for their anti-inflammatory properties.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combination of the benzimidazole, phenylethyl, and tetrahydrocyclopenta[c]pyrazole moieties. This unique structure allows it to interact with multiple molecular targets, potentially leading to a broader range of biological activities compared to similar compounds .
Properties
Molecular Formula |
C22H21N5O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H21N5O/c28-22(20-15-9-6-12-16(15)26-27-20)25-19(13-14-7-2-1-3-8-14)21-23-17-10-4-5-11-18(17)24-21/h1-5,7-8,10-11,19H,6,9,12-13H2,(H,23,24)(H,25,28)(H,26,27) |
InChI Key |
VHZKEWHIYMVDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11028900.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11028902.png)
![dimethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028907.png)

![Tetraethyl 9'-methoxy-6'-[(4-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028932.png)
![[Benzylsulfonyl]diprop-2-enylamine](/img/structure/B11028936.png)

![2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11028943.png)
![2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11028951.png)
![(2E)-3-(3-nitrophenyl)-1-{2-[4-(propan-2-yl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one](/img/structure/B11028958.png)
![{(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11028960.png)
![N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B11028965.png)
![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate](/img/structure/B11028973.png)
![(3R)-3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11028986.png)
